REACTION_CXSMILES
|
Cl.[CH2:2]([NH:6][C:7](=[O:15])[NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=1)[CH2:3][CH2:4][CH3:5].[H][H]>C(O)C.O.[Rh]>[CH2:2]([NH:6][C:7](=[O:15])[NH:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)[CH2:3][CH2:4][CH3:5] |f:0.1,3.4|
|
Name
|
3-n-butyl-1-(4-pyridyl)urea hydrochloride
|
Quantity
|
37.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CCC)NC(NC1=CC=NC=C1)=O
|
Name
|
ethanol water
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Rh]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(50°, 750 psi)
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
CUSTOM
|
Details
|
partially solidified on storage at 0°
|
Type
|
CUSTOM
|
Details
|
The solid was separated
|
Type
|
ADDITION
|
Details
|
treated with base
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform/n-butanol
|
Type
|
CUSTOM
|
Details
|
the extracts evaporated
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized twice from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(NC1CCNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |